2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid
Overview
Description
“2-[2-(3-aminophenyl)-1H-imidazol-1-yl]acetic acid” is a compound that has not been extensively studied. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties . The compound also contains an acetic acid group and an aminophenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H11N3O2/c12-9-3-1-2-8(6-9)11-13-4-5-14(11)7-10(15)16/h1-6H,7,12H2,(H,15,16) . This indicates that the compound contains 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Synthesis of Novel Derivatives : A study by Klásek, Lyčka, & Holčapek (2007) investigated the molecular rearrangement of certain imidazole derivatives, leading to the synthesis of new indole and imidazolinone derivatives. This research highlights the potential of using imidazole compounds in synthesizing structurally diverse molecules.
Corrosion Inhibition : In 2017, Srivastava et al. studied amino acid-based imidazolium zwitterions, similar to the compound , as corrosion inhibitors for mild steel. They found these inhibitors to be effective, demonstrating an application in materials science (Srivastava et al., 2017).
Development of Polymeric and Macrocyclic Structures : Gan & Tang (2011) explored the reaction of 2-(1H-imidazol-1-yl)acetic acid with other compounds to form complex structures like polymeric chains and macrocyclic tetranuclear structures. This study indicates the potential for developing novel polymeric materials using imidazole derivatives (Gan & Tang, 2011).
Fluorescence Applications : A 2013 study by Li Rui-j explored the synthesis of an imidazole derivative for the selective determination of Co^2+ ions, indicating the potential use of such compounds in fluorescence-based sensing applications (Li Rui-j, 2013).
Synthesis of Biologically Active Nuclei : Youssef et al. (2015) investigated the synthesis of imidazole, thiazole, benzoxazine, and quinazoline derivatives incorporating a thiazolidindione nucleus. This research shows the potential for developing biologically active compounds using imidazole derivatives (Youssef et al., 2015).
Discovery of Selective Receptor Antagonists : Pothier et al. (2012) discussed the hit-to-lead evolution of a novel chemotype of CRTh2 receptor antagonist using 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids. This study demonstrates the role of imidazole derivatives in pharmaceutical research, particularly in developing receptor antagonists (Pothier et al., 2012).
Mechanism of Action
Target of Action
Compounds containing imidazole moieties have been found to be effective against various strains of microorganisms . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Mode of Action
It is known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole is the basic core of some natural products such as histidine, purine, histamine and dna based structures , suggesting that it may interact with these biochemical pathways.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities .
Action Environment
Imidazole is amphoteric in nature, showing both acidic and basic properties , which suggests that its action may be influenced by the pH of its environment.
Properties
IUPAC Name |
2-[2-(3-aminophenyl)imidazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9-3-1-2-8(6-9)11-13-4-5-14(11)7-10(15)16/h1-6H,7,12H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCIUPRLOYUAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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